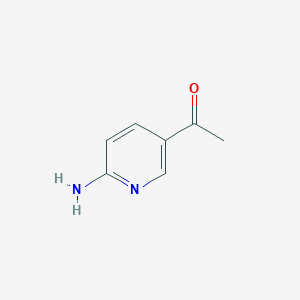

2-Amino-5-acetylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-aminopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXNDGKDTCTEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610854 | |

| Record name | 1-(6-Aminopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19828-20-7 | |

| Record name | 1-(6-Aminopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Aminopyridin-5-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-acetylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-acetylpyridine, also known as 1-(6-aminopyridin-3-yl)ethanone, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a pyridine ring functionalized with a nucleophilic amino group and a reactive acetyl moiety, makes it a valuable precursor for the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for researchers and drug development professionals.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are fundamental to its reactivity and applications.

Structure

The molecule consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 5-position with an acetyl group (-COCH₃). The presence of the electron-donating amino group and the electron-withdrawing acetyl group on the pyridine ring influences its electronic properties and reactivity.

Systematic Name: 1-(6-aminopyridin-3-yl)ethanone Synonyms: this compound, 5-Aceto-2-aminopyridine, 3-Acetyl-6-aminopyridine[2] CAS Number: 19828-20-7[2] Molecular Formula: C₇H₈N₂O[1] Molecular Weight: 136.15 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 97 - 101 °C | [1] |

| Boiling Point | 332.356 °C at 760 mmHg | |

| Solubility | Moderately soluble in water; Soluble in ethanol, chloroform, and acetone. | [1] |

| pKa (Predicted) | 4.76 ± 0.13 | [2] |

| Density | 1.168 g/cm³ | [2] |

The basicity of the molecule, attributed to the lone pair of electrons on the amino group's nitrogen atom, allows it to form salts in acidic conditions.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the amino and acetyl substituents. For comparison, the aromatic protons of 2-aminopyridine appear in the range of 6.4-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the acetyl group and the five carbons of the pyridine ring. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift (typically >190 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O stretching: A strong absorption band around 1680 cm⁻¹ characteristic of the carbonyl group of the acetyl moiety.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region due to the pyridine ring vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.15 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group or other characteristic fragments.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and desired scale.

Synthesis from 1-(6-chloropyridin-3-yl)ethanone

A common and efficient method involves the amination of 1-(6-chloropyridin-3-yl)ethanone.[3]

Experimental Protocol:

-

Reaction Setup: To a 1 L autoclave, add a saturated aqueous ammonia solution (750 mL) and 1-(6-chloropyridin-3-yl)ethanone (40 g, 257.10 mmol).[3]

-

Reaction: Stir the reaction mixture at 130°C for 10 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.[3]

-

Purification: Purify the residue by silica gel column chromatography using a dichloromethane/methanol (50:1) eluent to afford this compound as a yellow solid (33 g, 89% yield).[3]

Other Synthetic Approaches

-

From 2-Aminopyridine: This method involves the acylation of 2-aminopyridine using an acylating agent like acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.[1]

-

From 5-Methyl-2-nitropyridine: This two-step synthesis begins with the reduction of the nitro group to an amino group, followed by acetylation of the resulting 5-methyl-2-aminopyridine.[1]

Reactivity and Key Reactions

The chemical reactivity of this compound is dictated by its three key functional components: the amino group, the acetyl group, and the pyridine ring.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This functionality is crucial for introducing diversity in the synthesis of pharmaceutical derivatives.[4]

-

Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and can participate in condensation reactions, reductions to the corresponding alcohol, and other standard carbonyl chemistry.

-

Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution reactions. The directing effects of the amino and acetyl groups will influence the position of substitution.

Applications in Drug Discovery and Materials Science

This compound serves as a pivotal intermediate in the development of novel therapeutic agents and functional materials.

Pharmaceutical Applications

The 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery.[5] this compound, as a functionalized derivative, is a valuable starting material for the synthesis of bioactive molecules with a range of therapeutic activities.

-

Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions within the ATP-binding site of the kinase. While specific examples starting directly from this compound are not widely published, the structural motif is highly relevant to this class of drugs.

-

Antimicrobial Agents: Derivatives of 2-aminopyridine have been shown to possess antibacterial and antifungal properties.[6] The functional groups on this compound provide handles for the synthesis of novel antimicrobial candidates.

Materials Science

The ability of the nitrogen atoms in the pyridine ring and the amino group, as well as the oxygen atom of the acetyl group, to coordinate with metal ions makes this compound a suitable ligand for the construction of Metal-Organic Frameworks (MOFs).[1] These materials have potential applications in gas storage, separation, and catalysis.

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

Precautionary Statements (GHS):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate with significant potential in both pharmaceutical and materials science research. Its versatile reactivity, stemming from the amino, acetyl, and pyridine functionalities, allows for the synthesis of a wide range of complex and valuable molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a solid foundation for researchers looking to utilize this important building block in their work.

References

-

Pipzine Chemicals. This compound. [Link]

- Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.

-

PubMed Central. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. [Link]

-

RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

- Google Patents.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Cas Number Lookup. 1-(6-aminopyridin-3-yl)ethanone molecular information. [Link]

-

PubMed Central. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]

-

SpectraBase. 1-(6-bromopyridin-2-yl)ethanone. [Link]

Sources

- 1. This compound High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

- 2. This compound | 19828-20-7 [amp.chemicalbook.com]

- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-acetylpyridine CAS number 19828-20-7

An In-Depth Technical Guide to 2-Amino-5-acetylpyridine (CAS 19828-20-7) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's chemical behavior, synthetic utility, and practical handling, grounded in established scientific principles and methodologies.

Strategic Overview: The Value Proposition of a Disubstituted Pyridine

This compound, also known as 1-(6-amino-3-pyridinyl)ethanone, is a highly functionalized heterocyclic building block.[1] Its significance in medicinal chemistry and materials science stems from the strategic placement of its amino and acetyl groups on the pyridine scaffold. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous biologically active molecules, prized for its hydrogen bonding capabilities and metabolic stability compared to its aniline counterpart.[2][3] The acetyl group at the 5-position provides a versatile synthetic handle for chain extension, cyclization, or functional group interconversion.

This dual functionality allows for orthogonal chemical modifications, making it a pivotal intermediate for constructing complex molecular architectures, particularly in the synthesis of novel drug candidates targeting a range of diseases, including cancer, inflammation, and infectious agents.[4]

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19828-20-7 | [1][5][6] |

| Molecular Formula | C₇H₈N₂O | [4][5][6] |

| Molecular Weight | 136.15 g/mol | [1][4] |

| Appearance | White to yellow crystalline solid/powder | [1][4] |

| Melting Point | 97 - 101 °C | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform. | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[5] The compound is noted to be air and moisture sensitive.[7] | |

| InChI Key | ZVXNDGKDTCTEBW-UHFFFAOYSA-N | [8] |

| Topological Polar Surface Area (TPSA) | 55.98 Ų | [8] |

Spectroscopic data (NMR, HPLC, LC-MS) for this compound is available from various suppliers for batch-specific confirmation of identity and purity.[5]

Synthesis Pathways: Constructing the Core Scaffold

Several viable synthetic routes to this compound have been established, each with distinct advantages depending on the available starting materials and desired scale. The choice of pathway is a critical experimental decision impacting yield, purity, and cost-effectiveness.

Pathway A: Amination of a Pre-functionalized Pyridine

A common and high-yielding approach involves the nucleophilic substitution of a leaving group on the pyridine ring with an amino source. This method is particularly effective when the appropriately substituted chloropyridine is commercially available.

Caption: Synthesis via Amination of a Chloropyridine Precursor.

This reaction proceeds via a nucleophilic aromatic substitution mechanism. The high pressure and temperature are necessary to overcome the electron-rich nature of the pyridine ring, which would otherwise disfavor nucleophilic attack. The use of a sealed autoclave is critical for containing the ammonia and reaching the required reaction temperature.[1][9]

Pathway B: Functionalization of 2-Aminopyridine

Another logical approach begins with the readily available 2-aminopyridine. This multi-step process involves protecting the amino group, introducing the desired functionality at the 5-position, and subsequent deprotection. A representative sequence involves acetylation, nitration, reduction, and then introduction of the acetyl group.[10][11]

Caption: Multi-step Synthesis from 2-Aminopyridine.

This pathway offers flexibility but requires careful optimization of each step. The initial acetylation protects the amino group and directs the subsequent electrophilic nitration to the 5-position.[4] The reduction of the nitro group followed by further transformations yields the target molecule. While more complex, this route is valuable when substituted precursors from Pathway A are unavailable.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is anchored in the distinct reactivity of its two functional groups. This allows for selective and sequential modifications, making it a powerful tool in combinatorial chemistry and lead optimization.

Key Reaction Classes:

-

N-Functionalization: The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It is also a key participant in palladium-catalyzed cross-coupling reactions.

-

Carbonyl Chemistry: The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. It can undergo reactions such as reduction to an alcohol, conversion to an oxime, or serve as a handle for aldol-type condensations.

-

Palladium-Catalyzed Cross-Coupling: The pyridine scaffold is central to modern cross-coupling strategies. While the amino group itself can act as a nucleophile in Buchwald-Hartwig amination, a more common strategy involves converting a related halo-pyridine (e.g., 2-amino-5-bromopyridine) via Suzuki or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, or alkyl substituents.[12][13] This is a cornerstone of modern drug discovery for building molecular complexity.[14][15][16]

Caption: Key Palladium-Catalyzed Reactions for Pyridine Scaffolds.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields in these transformations and must be optimized for each specific substrate pairing.[12][17][18][19]

Experimental Protocols

The following protocols are provided as validated starting points. Researchers must adapt them based on their specific equipment, reagents, and analytical capabilities. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Synthesis of this compound (from Pathway A)

This protocol is adapted from literature procedures for the amination of 1-(6-chloropyridin-3-yl)ethanone.[1][9]

Materials:

-

1-(6-chloropyridin-3-yl)ethanone (1.0 eq)

-

Saturated aqueous ammonia solution

-

High-pressure autoclave with stirring capability

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Charge a high-pressure autoclave with 1-(6-chloropyridin-3-yl)ethanone (e.g., 40 g, 257.10 mmol) and a saturated aqueous ammonia solution (e.g., 750 mL).

-

Reaction Execution: Seal the autoclave securely. Begin stirring and heat the reaction mixture to 130°C. Maintain this temperature for 10 hours. The internal pressure will increase significantly; ensure the autoclave is rated for the expected conditions.

-

Workup: After 10 hours, cool the autoclave to room temperature. Carefully vent any residual pressure before opening.

-

Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the bulk of the ammonia and water.

-

Purification: Prepare a silica gel column. Elute the crude residue using a gradient of dichloromethane/methanol (e.g., starting with 100:0 and gradually increasing methanol content, a 50:1 ratio is reported as effective).[1]

-

Analysis: Combine the fractions containing the desired product as identified by Thin Layer Chromatography (TLC). Evaporate the solvent under reduced pressure to yield this compound as a yellow solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS. An expected yield is in the range of 85-90%.[1]

Protocol 5.2: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of a related halo-pyridine intermediate, which is a common subsequent step in a synthetic sequence involving this scaffold.[12]

Materials:

-

2-Amino-5-bromo-4-methylpyridine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask or reaction vial, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction: Stir the reaction mixture vigorously and heat to 85-95°C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[20] The corresponding GHS pictogram is GHS07 (Exclamation Mark).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[21] All manipulations should be performed in a certified chemical fume hood.[22]

-

Handling: Avoid breathing dust, fumes, or vapors.[22] Prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[7][21] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21] For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C, protected from light.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable asset for constructing novel and complex molecular entities. By understanding the causality behind the experimental protocols and the principles governing its reactivity, researchers can fully exploit the potential of this powerful building block to advance their scientific objectives.

References

- This compound - Pipzine Chemicals. (n.d.). Pipzine Chemicals.

-

2-ACETYLPYRIDINE. (n.d.). Sdfine. Retrieved January 8, 2026, from [Link]

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

Buchwald coupling of 1 with various anilines and 2-aminopyridines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved January 8, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET: 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited. Retrieved January 8, 2026, from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). Doron Scientific. Retrieved January 8, 2026, from [Link]

-

SAFETY DATA SHEET: this compound. (n.d.). American Elements. Retrieved January 8, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET: this compound. (n.d.). Retrieved January 8, 2026, from [Link]

- Method for preparing 2-acetamido-5-aminopyridine. (2010). Google Patents.

-

Synthesis of 2-amino-5-fluoropyridine. (2009). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2010). Dissertation. Retrieved January 8, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

- Process for preparation of 2-amino-5-methyl-pyridine. (1993). Google Patents.

-

2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing. Retrieved January 8, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 8, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 8, 2026, from [Link]

-

Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. (2011). PubMed. Retrieved January 8, 2026, from [Link]

-

The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

- Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]

-

China CAS:27214-90-0 | Diisooctyl Sebacate Manufacturers and Factory. (n.d.). ALFA GROUP. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | 19828-20-7 [chemicalbook.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

- 5. 19828-20-7|this compound|BLD Pharm [bldpharm.com]

- 6. doronscientific.com [doronscientific.com]

- 7. fishersci.com [fishersci.com]

- 8. 19828-20-7 | this compound | Ketones | Ambeed.com [ambeed.com]

- 9. This compound | 19828-20-7 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 21. aksci.com [aksci.com]

- 22. alkalimetals.com [alkalimetals.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-amino-3-pyridinyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 1-(6-amino-3-pyridinyl)ethanone, a key heterocyclic building block in contemporary drug discovery and materials science. While direct experimental data for this specific isomer is not extensively documented in publicly accessible literature, this paper establishes a robust predictive framework based on the known characteristics of its structural isomers and related aminopyridinyl derivatives. By synthesizing available data with foundational principles of physical organic chemistry, this guide offers researchers and drug development professionals critical insights into the expected behavior of this compound. We will explore its fundamental molecular attributes, provide a comparative analysis with its isomers, and detail the requisite experimental protocols for its full physicochemical characterization. This document is intended to serve as a foundational resource for scientists working with or seeking to synthesize 1-(6-amino-3-pyridinyl)ethanone, enabling more informed experimental design and accelerating research timelines.

Introduction: The Significance of Aminopyridinyl Ethanones

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically approved pharmaceuticals and late-stage clinical candidates. Its derivatives are recognized for their ability to engage in a wide range of biological interactions, often serving as crucial intermediates in the synthesis of more complex molecular architectures. The presence of both a nucleophilic amino group and an electrophilic ketone moiety on the same pyridine ring makes aminopyridinyl ethanones exceptionally versatile synthons. These compounds are pivotal in constructing novel heterocyclic systems with potential applications as anti-inflammatory, anti-bacterial, and anti-cancer agents.[1][2] Understanding the physical properties of each specific isomer, such as 1-(6-amino-3-pyridinyl)ethanone, is a prerequisite for its effective utilization in synthesis, formulation, and eventual application.

Molecular Structure and Fundamental Properties

The foundational step in characterizing any chemical entity is to define its basic molecular properties. For 1-(6-amino-3-pyridinyl)ethanone, these can be calculated from its chemical structure.

Chemical Structure

The structure consists of a pyridine ring substituted with an amino group at the 6-position and an acetyl group at the 3-position.

Figure 1: Chemical structure of 1-(6-amino-3-pyridinyl)ethanone.

Core Molecular Data

While extensive experimental data is pending, the fundamental molecular properties can be precisely calculated.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | Calculated |

| Molecular Weight | 136.15 g/mol | Calculated[3][4] |

| Exact Mass | 136.0637 Da | Calculated[3] |

| Topological Polar Surface Area | 56.00 Ų | Calculated[3] |

Comparative Analysis of Isomeric Aminopyridinyl Ethanones

In the absence of direct experimental data for 1-(6-amino-3-pyridinyl)ethanone, a comparative analysis of its known isomers is scientifically instructive. The relative positioning of the functional groups significantly influences intermolecular forces, which in turn dictates physical properties such as melting point and solubility.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Observations |

| 1-(2-Amino-3-pyridinyl)ethanone | 65326-33-2 | C₇H₈N₂O | 136.15 | Solid | The ortho positioning of the amino and acetyl groups allows for potential intramolecular hydrogen bonding, which can influence its physical properties.[3] |

| 1-(4-Amino-3-pyridinyl)ethanone | 53277-43-3 | C₇H₈N₂O | 136.15 | Solid | Described as a polar molecule with solubility in polar solvents, attributed to the hydrogen bonding capabilities of the amino group.[4] |

| 1-(6-Amino-3-pyridinyl)ethanone | N/A | C₇H₈N₂O | 136.15 | Solid (Predicted) | The para positioning of the functional groups is expected to result in strong intermolecular hydrogen bonding, likely leading to a relatively high melting point and moderate solubility in polar protic solvents. |

Expert Insight: The para-disposition of the amino and acetyl groups in 1-(6-amino-3-pyridinyl)ethanone is expected to create a more crystalline solid with a higher melting point compared to its isomers. This is due to the potential for more efficient crystal packing and stronger intermolecular hydrogen bonding between the amino group of one molecule and the ketone or pyridine nitrogen of another.

Recommended Experimental Protocols for Physicochemical Characterization

For researchers who have synthesized 1-(6-amino-3-pyridinyl)ethanone, a full and rigorous characterization is essential. The following section outlines a self-validating workflow for determining its key physical properties.

Sources

2-Amino-5-acetylpyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-5-acetylpyridine in Organic Solvents

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its unique molecular architecture, featuring a pyridine ring substituted with both an amino and an acetyl group, allows it to serve as a versatile building block for more complex compounds with potential biological activities, including antibacterial, anti-inflammatory, and anti-tumor effects.[1] The efficiency of its use in synthesis, purification, and formulation is fundamentally governed by its solubility in various media. A comprehensive understanding of its solubility profile is, therefore, not merely an academic exercise but a critical prerequisite for process optimization, reaction design, and the development of robust purification strategies like recrystallization.

This technical guide provides a deep dive into the solubility characteristics of this compound. In the absence of extensive quantitative data in the public domain, we will build a robust solubility profile based on foundational chemical principles, analysis of its molecular structure, qualitative experimental observations, and a comparative analysis with structurally related compounds. Furthermore, this guide furnishes a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.

Molecular Structure and Physicochemical Properties Analysis

The solubility behavior of a compound is a direct consequence of its molecular structure. This compound (C₇H₈N₂O) possesses three key functional regions that dictate its interactions with solvent molecules:

-

Pyridine Ring: A heterocyclic aromatic ring containing an electronegative nitrogen atom. This makes the ring electron-deficient and capable of engaging in π-π stacking interactions and acting as a hydrogen bond acceptor.

-

Amino Group (-NH₂): Located at the 2-position, this group is a potent hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). It imparts basicity to the molecule.[1]

-

Acetyl Group (-COCH₃): Located at the 5-position, the carbonyl (C=O) function is a strong hydrogen bond acceptor. The polarity of this group contributes significantly to the molecule's overall dipole moment.

These features combine to make this compound a polar molecule capable of participating in a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molar Mass | 136.15 g/mol | [1][2] |

| Appearance | White to yellow crystalline solid | [1] |

| Melting Point | 97 - 101 °C | [1] |

| Boiling Point | 332.4 °C at 760 mmHg | [3][4] |

| Calculated Log P | 0.59 (Consensus) | [5] |

| Calculated Water Solubility | 1.46 mg/mL | [5] |

Theoretical Principles and Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given its multiple polar functional groups and hydrogen bonding capabilities, this compound is predicted to have favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Qualitative Solubility

Literature and supplier information confirm these theoretical predictions, though quantitative data is scarce. The compound is consistently described as soluble in common polar organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Class | Reported Solubility | Source(s) |

| Ethanol | Polar Protic | Soluble / Easily Soluble | [1] |

| Acetone | Polar Aprotic | Soluble / Easily Soluble | [1] |

| Chloroform | Polar Aprotic | Soluble | [1] |

| Water | Polar Protic | Slightly / Moderately Soluble | [1] |

| Dichloromethane/Methanol | Mixture | Soluble (used as eluent) | [6] |

Comparative Analysis with Structural Analogs

To build a more quantitative picture, we can analyze the solubility of its parent structures: 2-aminopyridine and 2-acetylpyridine.

-

2-Aminopyridine: This compound is very soluble in polar solvents like methanol, ethanol, and acetone, but only sparingly soluble in less polar solvents like chloroform.[7][8] Its high solubility is driven by the potent hydrogen-bonding capabilities of the amino group.

-

2-Acetylpyridine: This liquid compound is soluble in water (18.2 g/100g at 25°C) and miscible with ethanol, indicating the acetyl group's strong capacity for polar interactions.[9][10]

Inference for this compound: The presence of both the amino and acetyl groups suggests a strong affinity for polar solvents. It is reasonable to infer that its solubility in polar protic solvents like methanol and ethanol and polar aprotic solvents like acetone and DMSO will be high. The solubility in moderately polar solvents like chloroform and ethyl acetate is expected to be good, likely exceeding that of 2-aminopyridine due to the added polar acetyl group.[11] Conversely, solubility in nonpolar solvents like toluene and hexanes is expected to be very low.

Experimental Methodology for Solubility Determination

To move beyond qualitative descriptions and theoretical inference, rigorous experimental measurement is necessary. The isothermal equilibrium method (also known as the shake-flask method) is the gold standard for determining the solubility of a solid in a liquid.[12][13] It is a self-validating system because it ensures that a true thermodynamic equilibrium has been reached.

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >99%)

-

Solvent of choice (HPLC grade or equivalent)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is achieved and maintained.

-

Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 ± 0.1 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium.

-

Causality Insight: A sufficient equilibration time is critical. The rate of dissolution slows dramatically as it approaches saturation. It is advisable to establish an equilibrium profile by taking measurements at various time points (e.g., 8, 24, 48, 72 hours) in a preliminary experiment to confirm that the concentration has plateaued.[14]

-

-

Phase Separation: After equilibration, stop agitation and allow the vials to rest in the temperature bath for at least 2 hours for the excess solid to settle. This step minimizes the carry-over of solid particles during sampling.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-warmed pipette or syringe. Immediately filter the sample through a syringe filter into a clean vial.

-

Causality Insight: Filtration is a critical step to remove any undissolved microparticles that would artificially inflate the measured concentration. Using a pre-warmed syringe prevents temperature fluctuations that could cause premature crystallization of the solute.

-

-

Dilution and Quantification: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. Express solubility in standard units (e.g., mg/mL, g/100g , or mol/L).

Sources

- 1. This compound High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

- 2. This compound | 19828-20-7 [sigmaaldrich.com]

- 3. This compound | 19828-20-7 [sigmaaldrich.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 19828-20-7 | this compound | Ketones | Ambeed.com [ambeed.com]

- 6. This compound | 19828-20-7 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-aminopyridine [chemister.ru]

- 9. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 10. 2-Acetylpyridine, 98% | Fisher Scientific [fishersci.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Comprehensive Technical Guide on the Biological Activities of 2-Amino-5-acetylpyridine Derivatives

Abstract

The 2-amino-5-acetylpyridine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active compounds.[1] Its unique chemical architecture, featuring a pyridine ring functionalized with both a nucleophilic amino group and a reactive acetyl moiety, allows for extensive structural modifications to modulate pharmacological activity. This technical guide provides an in-depth analysis of the significant biological activities exhibited by derivatives of this compound, with a primary focus on their antimicrobial, anticancer, and anti-inflammatory potential. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for evaluating these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical class for the discovery of novel therapeutic agents.

The this compound Scaffold: A Foundation for Drug Discovery

Chemical Structure and Physicochemical Properties

This compound (CAS 19828-20-7) is a solid, crystalline powder with a molecular weight of 136.15 g/mol .[1][2] The structure is characterized by a pyridine ring, which imparts aromatic stability and influences electron distribution. The amino group at the 2-position and the acetyl group at the 5-position are the primary reactive sites.[1] The amino group acts as a key reaction point for condensation reactions, while the acetyl group's carbonyl carbon is susceptible to nucleophilic attack.[1] These functional groups also enable the molecule to act as a ligand, coordinating with metal ions to form complexes with unique properties.[1]

Synthetic Strategies: An Overview

The utility of this compound derivatives begins with robust and scalable synthetic routes to the core scaffold. The choice of synthesis is critical as it dictates the potential for yield, purity, and subsequent derivatization.

-

Method 1: Acylation of 2-Aminopyridine. A common and direct approach involves the acylation of 2-aminopyridine using an acylating agent like acetic anhydride or acetyl chloride.[1] This reaction typically requires a catalyst, such as pyridine or triethylamine, to proceed efficiently. The primary experimental consideration is controlling the reaction temperature, as acylation can be highly exothermic.[3] This method is favored for its simplicity but may require significant purification to remove di-acylated byproducts.

-

Method 2: Oxidation and Acylation from Pyridine Derivatives. An alternative strategy involves a multi-step synthesis starting from a more readily available pyridine derivative, such as 5-methyl-2-nitropyridine.[1] This route involves the reduction of the nitro group to an amine, followed by acetylation. The critical step is the controlled reduction, for which various reagents like iron in acidic media or lithium aluminum hydride can be employed, each with specific requirements for temperature and reaction time.[1] While more complex, this pathway can offer greater control over the final product's purity.[1]

Rationale as a Privileged Scaffold in Medicinal Chemistry

The this compound core is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to participate in hydrogen bonding and π-stacking interactions within protein binding sites.[4][5] The presence of two distinct functional groups allows for the creation of large, diverse chemical libraries through combinatorial chemistry, enabling the exploration of structure-activity relationships to optimize potency and selectivity for specific targets.[1]

Antimicrobial Activity

Derivatives of 2-aminopyridine have demonstrated significant potential in combating microbial resistance, a pressing global health issue.[6][7] The scaffold has been successfully modified to produce compounds with potent activity, particularly against Gram-positive bacteria.

Mechanism of Action: Targeting Bacterial Processes

While the exact mechanisms for all derivatives are not fully elucidated, a key strategy involves enzyme inhibition. For instance, 2-aminopyridine analogs have been shown to inhibit both enzymes of the glyoxylate shunt—isocitrate lyase (ICL) and malate synthase (MS)—in Pseudomonas aeruginosa.[8] This metabolic pathway is essential for the survival of the organism on certain carbon sources available during infection, making its inhibition a promising anti-pseudomonal strategy.[8] Other derivatives, particularly Schiff bases formed from the amino group, can chelate essential metal ions required for bacterial enzyme function or disrupt the integrity of the bacterial cell membrane.

Spectrum of Activity

The most pronounced activity for this class of compounds is often observed against Gram-positive bacteria.

-

Staphylococcus aureus : Multiple studies report high activity against S. aureus, including methicillin-resistant strains (MRSA).[6][7][9][10]

-

Bacillus subtilis : This is another Gram-positive bacterium highly susceptible to 2-aminopyridine derivatives, with some compounds showing MIC values as low as 0.039 µg/mL.[6][7][11]

-

Other Bacteria : Moderate activity has also been reported against Acinetobacter baumannii and Pseudomonas aeruginosa.[9][12] Activity against Gram-negative bacteria and yeasts is generally less potent.[7][11]

Quantitative Analysis: Minimum Inhibitory Concentrations (MICs)

The following table summarizes representative MIC values for 2-aminopyridine derivatives from the literature. It is crucial to note that direct comparison is challenging due to variations in specific molecular structures and testing methodologies across studies.

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| Substituted 2-aminopyridine (cpd 2c) | S. aureus | 0.039 | [6][7] |

| Substituted 2-aminopyridine (cpd 2c) | B. subtilis | 0.039 | [6][7] |

| 2-amino-5-arylazonicotinates | B. subtilis | 12.5 | [13] |

| Schiff base metal complexes | MRSA | High Activity (Qualitative) | [10] |

Structure-Activity Relationship (SAR) Insights

SAR studies provide critical guidance for rational drug design. For 2-aminopyridine derivatives, several trends have emerged:

-

Substitution on the Pyridine Ring : The position of substituents is crucial. For example, substitutions at the 4-position of the pyridine ring have been linked to greater fungicidal and bactericidal activity compared to substitutions at the 3- or 6-positions.[6]

-

Derivatization of the Amino Group : The formation of Schiff bases (imines) by reacting the 2-amino group with various aldehydes is a common strategy. The nature of the aldehyde's substituent (e.g., electron-withdrawing or -donating groups, aromatic rings) significantly impacts antimicrobial potency.[14]

-

Cyclohexylamine Moiety : The presence of a cyclohexylamine group has been identified as a key feature responsible for the antimicrobial activity in certain series of compounds.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a self-validating system for assessing the antimicrobial potency of novel this compound derivatives.

-

Preparation of Stock Solutions : Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The use of DMSO is to ensure complete solubilization of potentially hydrophobic compounds.

-

Bacterial Culture Preparation : Inoculate the target bacterial strain (e.g., S. aureus ATCC 29213) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the logarithmic growth phase, identifiable by a turbidity equivalent to a 0.5 McFarland standard. This standardization is critical for reproducible results.

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium. This creates a concentration gradient to pinpoint the inhibitory concentration.

-

Inoculation : Add a standardized inoculum of the bacterial culture to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls : Include a positive control (broth with bacteria, no compound) to ensure bacterial viability and a negative control (broth only) to check for sterility. A solvent control (broth with bacteria and DMSO) is essential to confirm the solvent has no intrinsic antimicrobial activity at the concentrations used.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Antimicrobial Screening

Caption: Workflow for the synthesis and antimicrobial evaluation of novel derivatives.

Anticancer Potential

Pyridine and its derivatives are a cornerstone of modern oncology drug development, known to modulate critical pathways involved in cancer progression.[4]

Mechanistic Pathways of Action

Derivatives of this compound can exert their anticancer effects through multiple mechanisms.

-

Kinase Inhibition : Many pyridine-based drugs function as kinase inhibitors, interfering with signaling pathways that drive tumor growth and proliferation.[4] The pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of the ATP-binding pocket of many kinases.

-

Enzyme Inhibition : Specific enzymes that are overexpressed in tumors, such as human carbonic anhydrase IX and XII, are potential targets for pyridine derivatives.[4]

-

DNA Intercalation and Topoisomerase Inhibition : The planar aromatic structure of the pyridine ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and leading to apoptosis.[15] This mechanism is shared by other acridine-based chemotherapeutics.[15]

-

Induction of Apoptosis : Regardless of the initial target, the ultimate outcome of effective anticancer agents is often the induction of programmed cell death, or apoptosis. This can be triggered by disrupting cell cycle progression or by activating internal cell death pathways.[4][15]

Signaling Pathway Interference

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.

In Vitro Cytotoxicity Data

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-acetylpyridine metal complexes | MCF-7 (Breast) | Very Low Cytotoxicity | [9][12] |

| 9-acridinyl amino acid deriv. (cpd 8 & 9) | A549 (Lung) | ~6 | [15] |

| Aminothiazole/pyridine conjugate (S3c) | A2780 (Ovarian) | 15.57 | [16] |

| Aminothiazole/pyridine conjugate (S3c) | A2780CISR (Cisplatin-Resistant Ovarian) | 11.52 | [16] |

An interesting finding is that some derivatives show greater potency in cisplatin-resistant cell lines, suggesting they may overcome common resistance mechanisms, a highly desirable trait for new chemotherapeutics.[16]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding : Plate cancer cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow them to adhere and grow for 24 hours. The seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization : After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Properties

Chronic inflammation is a driver of many diseases, and targeting inflammatory pathways is a major therapeutic strategy. Pyridine derivatives have shown promise as anti-inflammatory agents.[6][17]

Core Mechanisms: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory action of these compounds is primarily linked to their ability to suppress the production of key inflammatory molecules.

-

Suppression of Nitric Oxide (NO) and Prostaglandins : In inflammatory conditions, enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are upregulated, leading to high levels of NO and prostaglandins. Certain pyridine derivatives can inhibit the production of these mediators.[17][18] For example, the benzimidazole derivative KB-1043 was found to inhibit prostaglandin synthesis.[19]

-

Modulation of Cytokine Release : Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) orchestrate the inflammatory response. Some pyridine and pyrimidine derivatives have been shown to significantly decrease the expression and release of these cytokines from activated immune cells like macrophages.[18] This action is often mediated by inhibiting upstream signaling pathways, such as the NF-κB pathway.[20]

Inflammatory Cascade in Macrophages

Caption: LPS-induced pro-inflammatory cascade in macrophages and points of inhibition.

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Culture and Stimulation : Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour. This allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

-

Stimulation : Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and upregulate iNOS. Include an unstimulated control (cells only) and a stimulated control (cells + LPS).

-

Incubation : Incubate the plate for 24 hours to allow for NO production.

-

Sample Collection : Carefully collect the cell culture supernatant from each well.

-

Griess Reaction : Mix the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). In an acidic environment, nitrite reacts to form a purple azo compound.

-

Quantification : Measure the absorbance at ~540 nm. The amount of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. A decrease in absorbance in treated wells compared to the LPS-only control indicates inhibition of NO production.

Emerging Applications: Neuroprotection

While less explored than other areas, there is emerging evidence that compounds derived from related scaffolds possess neuroprotective properties, primarily by combating oxidative stress.[21][22]

Oxidative stress is a key pathological factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[22] The brain is particularly vulnerable due to its high oxygen consumption and lipid-rich content.[23] Compounds that can mitigate oxidative damage, such as pyrrole-containing azomethines, have been shown to protect human neuroblastoma SH-SY5Y cells from toxin-induced cell death.[21] Given the structural similarities and the known antioxidant potential of some heterocyclic systems, investigating this compound derivatives for their ability to protect neuronal cells from oxidative stress represents a promising future direction for this chemical class.

Summary and Future Outlook

The derivatives of this compound are a pharmacologically important class of compounds with a broad and compelling range of biological activities. Their proven efficacy as antimicrobial and anticancer agents, coupled with their emerging potential in anti-inflammatory and neuroprotective applications, makes them a highly attractive scaffold for future drug discovery efforts.

Key challenges remain, including optimizing selectivity to minimize off-target effects and improving pharmacokinetic properties like solubility and bioavailability.[4] Future research should focus on the rational design of new derivatives guided by SAR and computational modeling. Furthermore, exploring novel drug delivery strategies, such as nanotechnology-based systems, could help overcome solubility and targeting challenges, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.[4]

References

- Pipzine Chemicals. This compound. Pipzine Chemicals.

- ResearchGate. Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.

- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.

- ResearchGate. Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives.

- Gwaram, N. S., et al. (2012). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. Molecules, 17(5), 5858-5874.

- Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.

- Al-Zaydi, K. M., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 66.

- Ohta, H., et al. (2008). Synthesis and Structure-Activity Relationships of 2-acylamino-4,6-diphenylpyridine Derivatives as Novel Antagonists of GPR54. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-307.

- Google Patents. (2010). Method for preparing 2-acetamido-5-aminopyridine. CN101643447A.

- Sarsenbayeva, G., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Antibiotics, 9(4), 169.

- Sigma-Aldrich. This compound. Sigma-Aldrich.

- Semantic Scholar. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar.

- Sigma-Aldrich. This compound | 19828-20-7. Sigma-Aldrich.

- International Journal on Science and Technology. Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.

- Molfetta, I., et al. (2023).

- Shaukat, A., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Medical Sciences, 18(9), 1930-1944.

- Mizushima, Y., et al. (1979). The studies of the mechanism of antiinflammatory action of 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043). Arzneimittel-Forschung, 29(7), 1110-1114.

- Glavač, D., et al. (2020).

- Markova, N., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(10), 1838.

- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.

- Kim, H., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 25(1), 1.

- Varvounis, G., et al. (2024). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. Molecules, 29(1), 1.

- ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.

- Kitamura, Y., et al. (2020). Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke. Journal of Pharmacological Sciences, 144(3), 183-187.

- Kiseleva, Y. A., et al. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 27(23), 8345.

Sources

- 1. This compound High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

- 2. This compound - [sigmaaldrich.com]

- 3. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 4. ijsat.org [ijsat.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. japsonline.com [japsonline.com]

- 10. Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes | MDPI [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The studies of the mechanism of antiinflammatory action of 2-(5-ethylpyridin-2-yl)benzimidazole (KB-1043) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads [mdpi.com]

The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-acetylpyridine in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. Among the myriad of heterocyclic compounds, the pyridine core holds a privileged position due to its prevalence in numerous FDA-approved drugs and its capacity for versatile chemical modification. This guide focuses on a particularly promising, yet underexplored, building block: 2-Amino-5-acetylpyridine. Its unique arrangement of a nucleophilic amino group and an electrophilic acetyl moiety on a pyridine ring presents a rich platform for the synthesis of diverse and complex molecules with significant therapeutic potential.

This document serves as a technical guide for researchers, providing an in-depth analysis of the chemical properties, synthesis, and, most importantly, the potential applications of this compound in the design of next-generation therapeutics. We will delve into its role as a key intermediate in the development of targeted therapies, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators, supported by mechanistic insights and detailed experimental protocols.

Physicochemical Properties and Reactivity Profile

This compound, with the chemical formula C7H8N2O and a molecular weight of 136.15 g/mol , typically presents as a solid at room temperature.[1] Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position and an acetyl group at the 5-position. This substitution pattern imparts a unique reactivity profile that is highly advantageous for medicinal chemistry applications.

The 2-amino group is a potent nucleophile and a directing group, influencing the regioselectivity of further chemical transformations. The acetyl group, with its electrophilic carbonyl carbon, provides a handle for a wide array of chemical reactions, including condensations, reductions, and the formation of various heterocyclic systems. The interplay between these two functional groups allows for the strategic and controlled elaboration of the core scaffold to explore vast chemical space.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19828-20-7 | |

| Molecular Formula | C7H8N2O | |

| Molecular Weight | 136.15 g/mol | |

| Appearance | Solid | [1] |

| Solubility | Moderately soluble in water; Soluble in common organic solvents | [1] |

Synthetic Strategies for this compound and Its Analogs

The accessibility of a chemical scaffold is a critical factor in its adoption for drug discovery programs. This compound can be synthesized through several established routes, often starting from readily available pyridine derivatives.[1]

General Synthesis of the this compound Core

A common synthetic approach involves the acylation of 2-aminopyridine. However, to achieve the desired 5-acetyl substitution, multi-step syntheses are often employed, starting from precursors like 2-amino-5-bromopyridine or by functionalizing the pyridine ring prior to the introduction of the amino and acetyl groups.

Experimental Protocol: Synthesis of this compound Derivatives

The following protocol outlines a general method for the derivatization of the 2-amino group, a common first step in building molecular complexity. This approach is foundational for creating libraries of compounds for screening.

Protocol: N-Arylation of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dioxane, toluene) in a sealed reaction vessel, add the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-5-acetylpyridin-2-amine.

This protocol is a generalized representation and may require optimization for specific substrates and reagents.

Applications in Kinase Inhibitor Discovery

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region. The 5-acetyl group of this compound can be exploited to introduce further interactions with the solvent-exposed region or the ribose pocket, enhancing potency and selectivity.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several CDK inhibitors based on the 2-aminopyrimidine and related aminopyridine scaffolds have been developed.[2][3][4][5][6] The 2-amino group of the scaffold typically forms one or two hydrogen bonds with the hinge region of the kinase. The 5-position is a key vector for modification to achieve selectivity and potency.

Diagram 1: Simplified CDK Signaling Pathway and Inhibition

Caption: Inhibition of CDK4/6 and CDK2 by a 2-aminopyridine-based inhibitor halts cell cycle progression.

Structure-Activity Relationship (SAR) Insights: For CDK inhibitors based on the 2-aminopyridine scaffold, SAR studies have shown that:

-

2-Amino Group: Essential for hinge binding. N-arylation or N-alkylation can modulate potency and selectivity.

-

Pyridine C4-Position: Substitution at this position can influence interactions with the gatekeeper residue.

-

Pyridine C5-Position (Acetyl Group): The acetyl group can be a key interaction point. It can be modified to form further hydrogen bonds or hydrophobic interactions, or it can be used as a synthetic handle to attach larger moieties that can occupy the ribose pocket or solvent-exposed regions, thereby enhancing potency and selectivity. For example, the acetyl group can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex side chains.

Src/Abl Kinase Inhibitors

The Src and Abl tyrosine kinases are involved in cell growth, differentiation, and survival. The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML). Dual Src/Abl inhibitors have shown significant therapeutic benefit.[7] The 2-aminopyrimidine scaffold, a close analog of 2-aminopyridine, is present in the dual Src/Abl inhibitor Dasatinib.[8]

Diagram 2: Simplified Src/Abl Signaling and Inhibition

Caption: An allosteric modulator binds to a site distinct from the endogenous ligand, modifying GPCR signaling.

The versatility of the this compound scaffold allows for the synthesis of libraries of compounds with diverse three-dimensional shapes, which is crucial for discovering ligands that can bind to the often less-conserved allosteric sites. The amino and acetyl groups can be functionalized to introduce a wide range of substituents that can explore the chemical space around the core, increasing the probability of identifying a potent and selective allosteric modulator.

Antimicrobial and Other Therapeutic Areas

Beyond oncology and GPCR modulation, the 2-aminopyridine core is a feature of compounds with antimicrobial activity. [1][9]The ability to readily synthesize a variety of derivatives from this compound makes it an attractive starting point for the development of new antibacterial and antifungal agents, which are urgently needed to combat the rise of drug-resistant pathogens.

Conclusion and Future Directions